molecular formula C14H22N4O2 B5661404 N~1~-cyclohexyl-N~3~-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide

N~1~-cyclohexyl-N~3~-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide

Cat. No. B5661404
M. Wt: 278.35 g/mol
InChI Key: VOPKCSVTESOCSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-cyclohexyl-N3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide often involves the use of Ugi reactions and oxidative cyclization methods. For instance, cyclohexyl or benzyl isocyanides can react with benzoyl- or methoxybenzoylformic acid and semicarbazones through Ugi reactions to yield adducts, which upon further reactions can lead to compounds with oxadiazole rings (Sañudo et al., 2006). Additionally, oxidative cyclization of acyl hydrazones using N-chlorosuccinimide and DBU has been shown to be an efficient method for synthesizing various 2,5-disubstituted 1,3,4-oxadiazoles (Pardeshi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, has been extensively studied. These studies reveal that despite low energy differences between possible conformers, identical conformations of molecules are found, which significantly affects their crystal structures (Shishkina et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like N1-cyclohexyl-N3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide often result in interesting products due to the reactivity of the oxadiazole ring. For example, the reaction of 1,2-cyclohexanedione dioxime with thionyl chloride in liquid sulfur dioxide leads to the formation of cyclohexano[c]1,2,5-oxadiazole, highlighting the potential for ring transformations (Tokura et al., 1961).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline forms, can vary widely and are influenced by their molecular structure. Polymorphism, as observed in 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, indicates that slight changes in the crystallization conditions can lead to different crystalline forms, each with unique physical properties (Shishkina et al., 2020).

properties

IUPAC Name

N-cyclohexyl-3-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-12(16-11-4-2-1-3-5-11)8-9-15-14-18-17-13(20-14)10-6-7-10/h10-11H,1-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPKCSVTESOCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCNC2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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